molecular formula C20H19N3O4S B2414600 Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946353-32-8

Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2414600
M. Wt: 397.45
InChI Key: HNKGVUONYIOSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a bicyclic system made up of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also contains a thioxo group (a sulfur atom double-bonded to a carbon atom), an amino group attached to a phenylethyl group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the quinazoline core, the presence of the thioxo group, and the spatial arrangement of the phenylethylamino and carboxylate groups . The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thioxo group might be susceptible to reactions with nucleophiles, and the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylate group might increase its water solubility compared to other quinazoline derivatives .

Scientific Research Applications

Antimicrobial Activities

Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial activities. For instance, new quinazolines have been developed as potential antimicrobial agents, showing activity against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007). This suggests that similar compounds, including the one , may also possess antimicrobial properties worthy of further exploration.

Anti-Cancer Agents

Research has also explored quinazoline derivatives as potential anti-cancer agents. A particular study described the synthesis and evaluation of a quinazolinone-based derivative for its cytotoxic activity against human cancer cell lines, displaying potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021). This indicates the therapeutic potential of quinazoline derivatives in cancer treatment, suggesting that the compound could also be explored in this context.

Contributions to Chemical Synthesis

Quinazoline derivatives have contributed significantly to chemical synthesis, offering new methods for creating complex molecular structures. For example, the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates has been achieved, demonstrating the versatility of quinazoline derivatives in synthetic chemistry (Rudenko et al., 2012). This highlights the role of such compounds in developing new synthetic pathways and molecules.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(1-phenylethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-12(13-6-4-3-5-7-13)21-17(24)11-23-18(25)15-9-8-14(19(26)27-2)10-16(15)22-20(23)28/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKGVUONYIOSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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